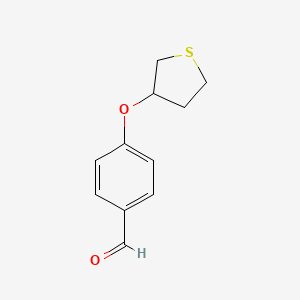
4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde
Übersicht
Beschreibung
4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde is a compound that belongs to the class of substituted benzaldehydes. Its unique structure, characterized by the presence of a tetrahydrothiophene moiety, suggests potential biological activity that merits investigation. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
This compound interacts with various enzymes and proteins, influencing biochemical pathways. Similar compounds have been shown to exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The compound's ability to modulate enzyme activity and interact with cellular receptors is crucial for its biological effects.
Cellular Effects
Research indicates that this compound influences cell function by modulating signaling pathways and gene expression. For instance, thiophene derivatives have demonstrated significant effects on cancer cell lines, exhibiting cytotoxicity and inhibiting cell proliferation. The compound's impact on cellular metabolism is also notable, as it can alter metabolic pathways crucial for cell survival and growth.
The molecular mechanisms underlying the biological activity of this compound involve several key processes:
- Binding Interactions : The compound may bind to specific protein targets, influencing their activity.
- Enzyme Inhibition : Studies suggest that similar compounds inhibit enzymes involved in critical metabolic processes.
- Gene Expression Modulation : The compound can affect transcription factors that regulate gene expression, leading to altered cellular responses .
Research Findings
Recent studies have highlighted the biological activity of compounds structurally related to this compound:
Anticancer Activity
A study demonstrated that related benzaldehyde derivatives exhibit potent anticancer activity across various cancer cell lines. For example, one derivative showed significant inhibition of glioblastoma cell growth and enhanced efficacy when combined with existing therapies such as EGFR inhibitors .
Anti-inflammatory Effects
Research has identified anti-inflammatory properties in thiophene-based compounds. These compounds can downregulate pro-inflammatory cytokines and modulate immune responses, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Properties
Compounds with similar structures have been evaluated for antimicrobial activity. They have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.
Dosage and Temporal Effects
The biological effects of this compound are dose-dependent:
- Low Doses : May exhibit beneficial effects such as antimicrobial or anti-inflammatory activities.
- High Doses : Could lead to cytotoxicity and adverse effects on normal cells.
Metabolic Pathways
The metabolism of this compound involves cytochrome P450 enzymes, which play a significant role in its biotransformation. Understanding these metabolic pathways is essential for predicting the compound's efficacy and safety profile in therapeutic applications.
Transport and Distribution
The transport mechanisms of this compound within biological systems are critical for its efficacy. It interacts with transporters that facilitate its movement across cellular membranes, affecting its distribution in tissues where it can exert its biological effects.
Eigenschaften
IUPAC Name |
4-(thiolan-3-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c12-7-9-1-3-10(4-2-9)13-11-5-6-14-8-11/h1-4,7,11H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMXBFQNLWEVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















